alpha-Naphtholbenzein
Description
Historical Context and Evolution of alpha-Naphtholbenzein Research
A key area where this compound proved invaluable is in non-aqueous titrations. gspchem.comottokemi.comchemicalbook.comencyclopedia.pub Many organic compounds, particularly weak acids and bases, are not soluble in water or provide indistinct endpoints in aqueous solutions. encyclopedia.pub The development of non-aqueous titration methods, using solvents like glacial acetic acid, necessitated indicators that function effectively in these environments. gspchem.comencyclopedia.pub this compound, with its sharp color transition in such media, became a crucial tool for the analysis of these substances. gspchem.comsips.org.in
Over the years, research has refined its application. For instance, a 0.2% w/v solution in anhydrous glacial acetic acid is a standard preparation for non-aqueous titrations. gspchem.com Its use in sequential injection analysis for acid-base titrations highlights its adaptation to modern automated analytical techniques. medchemexpress.comsigmaaldrich.commedchemexpress.comadipogen.comsigmaaldrich.com
Structural Characteristics and Chemical Classifications
This compound, with the chemical formula C₂₇H₁₈O₂, belongs to the benzein family of dyes. sigmaaldrich.comsigmaaldrich.com Its structure features two naphthol units and a phenyl group attached to a central carbon atom. This arrangement is formally named (4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one according to IUPAC nomenclature. nih.gov The presence of the naphthalene (B1677914) rings fused with a benzene (B151609) ring and a hydroxyl group is a defining characteristic. cymitquimica.com
The molecule's ability to act as a pH indicator is a direct consequence of its structural transformations in response to changes in hydrogen ion concentration. researchgate.net In acidic and neutral solutions, it exists predominantly in its protonated form, which is yellow. medchemexpress.commedchemexpress.comadipogen.com As the pH increases and the solution becomes alkaline, it transitions to its deprotonated form, exhibiting a distinct turquoise or blue-green color. medchemexpress.comsigmaaldrich.com This color change is attributed to alterations in the molecule's electronic structure, which affects its absorption of light. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₁₈O₂ nih.govscbt.comsigmaaldrich.com |
| Molecular Weight | 374.43 g/mol ottokemi.comnih.govscbt.comsigmaaldrich.com |
| Appearance | Dark reddish-brown to black powder ottokemi.comsigmaaldrich.comadipogen.comsigmaaldrich.com |
| Melting Point | 230-235 °C ottokemi.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comalfa-chemistry.comchembk.com |
| Solubility | Soluble in alcohol sigmaaldrich.comadipogen.comsigmaaldrich.com, insoluble in water sigmaaldrich.comadipogen.comsigmaaldrich.com |
| pH Transition Range | pH 8.2 (yellow) to pH 10.0 (turquoise/blue-green) ottokemi.commedchemexpress.comsigmaaldrich.commedchemexpress.comscbt.commpbio.com |
Contemporary Significance and Emerging Research Frontiers
The primary and most well-established application of this compound remains its use as a pH indicator, particularly in non-aqueous titrations for analyzing substances like weak acids and bases that are challenging to titrate in water. encyclopedia.pubsips.org.inrxmarine.comrxsolgroup.comsudanchemical.com Its utility in sequential injection analysis underscores its relevance in modern, automated analytical chemistry. medchemexpress.comsigmaaldrich.commedchemexpress.comadipogen.comsigmaaldrich.com
Beyond its traditional role, emerging research is exploring new applications for this compound and its derivatives. One promising area is in materials science, specifically in the synthesis of phthalocyanine (B1677752) compounds. alfa-chemistry.comresearchgate.net Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments, in data storage, and as photosensitizers in photodynamic therapy. researchgate.net Research has shown that this compound can be used as a precursor in the synthesis of novel phthalocyanine complexes. alfa-chemistry.comresearchgate.net These new compounds are being investigated for their photophysical and photochemical properties, such as fluorescence, which could lead to applications in areas like non-linear optics and as fluorescent dyes for biological imaging. alfa-chemistry.comresearchgate.net
Furthermore, the fundamental properties of this compound make it a subject of study for understanding the structure and dynamics of aromatic molecules. alfa-chemistry.com Its use has also been noted in detecting bacterial growth in packaged food, identifying viable cells, and in enzyme activity assays, suggesting a broader utility in biotechnology and food science. sigmaaldrich.comadipogen.comsigmaaldrich.commyskinrecipes.com
Table 2: Research Applications of this compound
| Application Area | Specific Use |
|---|---|
| Analytical Chemistry | pH indicator for acid-base titrations, especially non-aqueous titrations. gspchem.comottokemi.comencyclopedia.pubsips.org.in |
| Indicator in sequential injection analysis. medchemexpress.comsigmaaldrich.commedchemexpress.comadipogen.comsigmaaldrich.com | |
| Detection of metal ions. myskinrecipes.com | |
| Materials Science | Precursor for the synthesis of phthalocyanine compounds. alfa-chemistry.comresearchgate.net |
| Biotechnology & Food Science | Detection of bacterial growth in food. sigmaaldrich.comadipogen.comsigmaaldrich.com |
| Detection of viable cells and enzymes. sigmaaldrich.comadipogen.comsigmaaldrich.commyskinrecipes.com |
| Organic Synthesis | Reagent in various synthetic procedures. cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[hydroxy-(4-hydroxynaphthalen-1-yl)-phenylmethyl]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O3/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(30,18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYLDJXFDLBCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C3=CC=CC=C32)O)(C4=CC=C(C5=CC=CC=C54)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219703 | |
| Record name | 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol | |
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Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-88-5 | |
| Record name | 4-Hydroxy-α-(4-hydroxy-1-naphthalenyl)-α-phenyl-1-naphthalenemethanol | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol | |
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| Record name | 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol | |
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| Record name | 4-hydroxy-α-(4-hydroxynaphthyl)-α-phenylnaphthalene-1-methanol | |
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Advanced Synthetic Methodologies and Derivatization of Alpha Naphtholbenzein
Nuances of alpha-Naphtholbenzein Synthesis Pathways
The formation of the this compound scaffold relies on the electrophilic substitution reaction between α-naphthol and a benzaldehyde (B42025) precursor, characteristic of triarylmethane dye synthesis. butler.edusemanticscholar.org Modern research focuses on improving the efficiency and understanding the intricacies of this classical transformation.
Optimization of Classical Reaction Conditions
The classical synthesis of triarylmethane dyes, including this compound, typically involves the acid-catalyzed condensation of an aryl aldehyde with an electron-rich aromatic compound, in this case, two equivalents of alpha-naphthol. The reaction is a form of Friedel-Crafts alkylation. Key parameters for optimization include the choice of acid catalyst, solvent, temperature, and reaction time.
Historically, strong proton acids like sulfuric acid or Lewis acids were employed. semanticscholar.org However, optimization studies on related diaryl- and triarylmethane syntheses have highlighted the efficacy of alternative catalytic systems to improve yields and simplify purification. For instance, supported catalysts such as P₂O₅ on SiO₂ or Al₂O₃ have been shown to produce excellent yields under solvent-free conditions at room temperature for the synthesis of related structures. researchgate.net The optimization of reaction conditions often involves balancing catalyst activity with the potential for side reactions, such as sulfonation of the aromatic rings when using sulfuric acid.
Below is a representative table illustrating the effect of catalyst choice on the synthesis of a model bis(2-hydroxy-1-naphthyl)methane, a structure closely related to the core of this compound, demonstrating the principles of condition optimization.
Table 1: Optimization of Catalytic Conditions for a Model Friedel-Crafts Reaction of β-Naphthol and 4-Nitrobenzaldehyde
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | HBr (5%) | 24 | Low |
| 2 | Br₂ (5%) | 24 | 72 |
| 3 | Br₂ (10%) | 7 | 81 |
Data derived from studies on related bis(naphthyl)methane syntheses. tandfonline.com
Mechanistic Studies of Synthetic Transformations
The synthesis of this compound proceeds via a well-established electrophilic aromatic substitution mechanism. The process is initiated by the activation of the aldehyde (or its precursor like benzotrichloride) by an acid catalyst.
The key steps are:
Carbocation Formation: The acid catalyst protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon highly electrophilic. This facilitates the formation of a stabilized carbocation.
First Electrophilic Attack: An electron-rich alpha-naphthol molecule attacks the electrophilic carbon. The hydroxyl group on the naphthol ring acts as a powerful activating group, directing the substitution primarily to the ortho or para position. This results in the formation of a diarylmethane intermediate.
Formation of a Quinone Methide Intermediate: The diarylmethane alcohol intermediate is subsequently protonated by the acid, followed by the elimination of a water molecule. This generates a highly reactive quinone methide-type carbocation, which is stabilized by resonance across the aromatic system.
Second Electrophilic Attack: A second molecule of alpha-naphthol attacks this carbocation, leading to the formation of the final triarylmethane structure in its leuco (colorless) form.
Oxidation: A final oxidation step, which can sometimes occur in situ, yields the conjugated, colored form of this compound. sci-hub.st
Novel Catalyst Systems in this compound Synthesis
Recent advancements in organic synthesis have introduced novel catalyst systems applicable to the Friedel-Crafts type reactions used to produce this compound. These catalysts aim to offer milder reaction conditions, higher selectivity, and easier separation compared to traditional mineral acids.
Examples of novel catalyst systems include:
Molecular Bromine (Br₂): Studies have shown that Br₂ can act as a potent Lewis acid catalyst in Friedel-Crafts reactions involving naphthols, providing high to excellent yields under mild conditions. tandfonline.com
p-Toluenesulfonic acid (p-TsOH): This solid organic acid has been successfully used for the regioselective α-alkylation of β-naphthol, demonstrating its utility as a manageable and effective catalyst. rsc.org
Heterogeneous Catalysts: Solid acid catalysts, such as zinc chloride supported on alumina (B75360) (ZnCl₂/Al₂O₃), have been developed for regioselective C-acylation of naphthols, a related Friedel-Crafts reaction. rsc.org These catalysts are often reusable and can be easily removed from the reaction mixture by filtration, simplifying the workup process.
Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂): This catalyst has been employed in the enantioselective Friedel-Crafts alkylation of naphthols, showcasing the potential for developing asymmetric syntheses of chiral this compound analogues. nih.gov
Synthesis of this compound Derivatives and Analogues
The derivatization of this compound is a key area of research, aiming to create new molecules with enhanced or entirely new functionalities. This involves the strategic modification of the core structure to influence its electronic, optical, and solubility properties.
Design Principles for Functionalized this compound Structures
The functionalization of pH indicators like this compound is guided by the desire to modulate their pKa value, enhance color contrast between protonated and deprotonated forms, improve solubility in specific media, or immobilize the indicator on a solid support. libretexts.orgwikipedia.org
Key design principles include:
Tuning pKa: The introduction of electron-withdrawing groups (e.g., nitro, halogen) on the aromatic rings tends to lower the pKa, shifting the transition range to be more acidic. Conversely, electron-donating groups (e.g., alkyl, alkoxy) can raise the pKa.
Modifying Chromophore Properties: Extending the π-conjugated system by adding further aromatic or unsaturated groups can shift the absorption wavelength, leading to different colors.
Improving Solubility: Attaching long alkyl chains or polar groups like sulfonic acids can enhance solubility in nonpolar organic solvents or aqueous media, respectively.
Covalent Immobilization: Introducing reactive functional groups, such as vinyl, carboxyl, or amino groups, allows the dye to be covalently bonded to polymer backbones or solid substrates, preventing leaching in applications like sensor films. reddit.com
Targeted Synthesis of Phthalocyanine (B1677752) Complexes bearing this compound Units
A sophisticated application of this compound derivatization is its incorporation into larger macrocyclic structures like phthalocyanines. Phthalocyanines are robust chromophores with intense absorption in the red region of the visible spectrum, making them valuable for applications in materials science and photomedicine. Attaching this compound units creates multifunctional molecules with unique photophysical properties.
The synthesis of these complex structures is a multi-step process. A common strategy involves:
Functionalization of a Precursor: A precursor molecule, typically a phthalonitrile (B49051) derivative, is functionalized with the this compound moiety. This is often achieved through a nucleophilic aromatic substitution reaction where the hydroxyl group of this compound displaces a nitro group on a 4-nitrophthalonitrile (B195368) molecule.
Cyclotetramerization: The resulting this compound-substituted phthalonitrile is then subjected to a template-driven cyclotetramerization reaction. This involves heating four units of the phthalonitrile derivative, often in the presence of a metal salt (like Zn(OAc)₂) and a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent such as dimethylformamide (DMF). This process yields the tetra-substituted metallophthalocyanine. The corresponding metal-free phthalocyanine can be synthesized under similar conditions without the metal salt.
This targeted synthesis results in novel complexes where four bulky this compound units are peripherally attached to the phthalocyanine core, influencing its solubility, aggregation behavior, and electronic properties.
Table 2: Characterization Data for a Synthesized Zinc Phthalocyanine Bearing this compound Units
| Compound | Formula | Formula Weight ( g/mol ) | Yield (%) | UV-vis λₘₐₓ (nm) (log ε) in THF |
|---|---|---|---|---|
| ZnPc-(α-NB)₄ | C₁₄₀H₈₀N₈O₈Zn | 2123.56 | 35 | 680 (5.21), 613 (4.58), 355 (4.93) |
Data derived from the synthesis of a zinc(II) phthalocyanine peripherally substituted with four this compound (α-NB) units.
Nucleophilic Aromatic Substitution Precursors
A key strategy in the derivatization of this compound involves its use as a precursor in nucleophilic aromatic substitution (SNAr) reactions. This approach is particularly valuable for the synthesis of more complex molecules, such as phthalocyanines. In a notable example, the synthesis of a precursor for phthalocyanine complexes was achieved through the reaction of 4-nitrophthalonitrile with this compound. researchgate.net This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of this compound acts as the nucleophile, displacing the nitro group on the phthalonitrile ring. This method provides a versatile route to functionalized dinitrile derivatives that can be used in subsequent cyclization reactions.
The reaction conditions for such nucleophilic aromatic substitutions are crucial and typically involve the use of a suitable base to deprotonate the hydroxyl group of this compound, thereby increasing its nucleophilicity. The choice of solvent and temperature also plays a significant role in the reaction's efficiency and yield.
Cyclotetramerization Reactions
Following the synthesis of dinitrile derivatives of this compound, cyclotetramerization is a powerful technique employed to construct macrocyclic structures like phthalocyanines. This reaction involves the condensation of four molecules of the dinitrile precursor in the presence of a high-boiling solvent and, in many cases, a metal salt to template the formation of the macrocycle. researchgate.net
For instance, the dinitrile derivative obtained from the nucleophilic aromatic substitution of 4-nitrophthalonitrile with this compound can undergo cyclotetramerization in dry dimethylformamide (DMF) at reflux temperature. researchgate.net This process leads to the formation of a phthalocyanine ring with four this compound units appended to its periphery. The resulting macrocycle exhibits unique photophysical and electrochemical properties, which are influenced by the presence of the bulky and electron-rich this compound substituents.
Metal-Free and Metallophthalocyanine Derivatives
The cyclotetramerization of this compound-functionalized dinitrile precursors can be controlled to yield either metal-free or metallophthalocyanine derivatives. The synthesis of metal-free phthalocyanines is typically achieved by conducting the cyclotetramerization in the absence of a metal salt, often using a strong organic base to promote the reaction. researchgate.net
Conversely, the introduction of a metal salt, such as a zinc (II) salt, during the cyclotetramerization reaction leads to the formation of the corresponding metallophthalocyanine. researchgate.net The central metal ion in the phthalocyanine cavity significantly influences the electronic and photophysical properties of the resulting complex. The synthesis of both metal-free and metallophthalocyanine derivatives bearing this compound units has been successfully described, allowing for a comparative study of their properties. researchgate.net
| Derivative Type | Synthetic Approach | Key Reactants |
| Metal-Free Phthalocyanine | Cyclotetramerization without metal template | This compound functionalized dinitrile, organic base |
| Metallophthalocyanine | Template-assisted cyclotetramerization | This compound functionalized dinitrile, metal salt (e.g., Zn(II)) |
Synthesis of Heterocyclic Sensors based on this compound
Recent research has demonstrated the utility of this compound as a building block for the synthesis of heterocyclic chemosensors. A notable example is the development of a sensor for the detection of Cu(II) ions. researchgate.netdntb.gov.ua The synthesis of this sensor involves the creation of a 1,2,3-triazole derivative, which is achieved through a Copper(I)-catalyzed Alkyne Azide (B81097) Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". researchgate.net
The synthetic pathway begins with the modification of the this compound structure to incorporate a chalcone (B49325) skeleton. This is followed by the introduction of alkyne and azide functionalities, which then undergo the CuAAC reaction to form the triazole ring. This heterocyclic moiety acts as a coordination site for the target metal ion. The resulting sensor exhibits selectivity and sensitivity towards Cu(II) ions, which can be monitored through changes in its spectroscopic properties, such as UV-Vis absorption. researchgate.net
| Sensor Component | Synthetic Strategy | Key Reaction |
| Heterocyclic Ring | Click Chemistry | Copper(I)-catalyzed Alkyne Azide Cycloaddition (CuAAC) |
| Core Structure | Derivatization of this compound | Formation of a chalcone skeleton |
Exploration of this compound in Conjugated Polymer Synthesis
A comprehensive search of the scientific literature did not yield any specific studies or reports on the use of this compound in the synthesis of conjugated polymers. While the fields of both this compound derivatization and conjugated polymer synthesis are active areas of research, the intersection of these two topics appears to be an unexplored area. Therefore, at present, there is no available information to detail the exploration of this compound in this specific application.
Spectroscopic and Computational Elucidation of Alpha Naphtholbenzein Behavior
Advanced Spectroscopic Characterization Techniques
The intricate molecular structure and behavior of alpha-Naphtholbenzein (α-Naphtholbenzein) have been elucidated through a variety of advanced spectroscopic methods. These techniques provide a detailed understanding of its atomic connectivity, functional groups, electronic properties, and molecular mass.
High-Resolution NMR Spectroscopy (¹H and ¹³C NMR) of this compound and its Derivatives
While comprehensive, peer-reviewed ¹H and ¹³C NMR spectral assignments for α-Naphtholbenzein are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like 1-naphthol (B170400) and 2-naphthol. hmdb.cahmdb.caresearchgate.netchemicalbook.com The molecule possesses a complex and largely aromatic character, which dictates the chemical shifts observed in both proton and carbon NMR.
¹H NMR Spectroscopy: The proton spectrum is expected to be dominated by signals in the aromatic region (approximately 6.7–8.2 ppm). chemicalbook.com The seventeen protons attached to the fused naphthyl and phenyl rings would exhibit complex splitting patterns (multiplets, doublets, triplets) due to spin-spin coupling with neighboring protons. The single hydroxyl (-OH) proton would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon spectrum would show a multitude of signals in the aromatic region (approximately 110–155 ppm). researchgate.net Key signals would include those for the numerous aromatic C-H carbons and the quaternary carbons at the ring junctions and substituent attachment points. The carbon atom of the carbonyl group (C=O) is expected to resonate significantly downfield (in the region of 180-200 ppm), while the carbon atom bonded to the hydroxyl group (C-OH) would appear around 153 ppm. researchgate.net
Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | ~ 6.7 - 8.2 |
| ¹H | Hydroxyl Proton (-OH) | Variable, broad signal |
| ¹³C | Aromatic Carbons (Ar-C) | ~ 110 - 155 |
| ¹³C | Carbonyl Carbon (C=O) | ~ 180 - 200 |
| ¹³C | Hydroxyl-bearing Carbon (C-OH) | ~ 150 - 155 |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of α-Naphtholbenzein is characterized by distinct peaks corresponding to its key structural features.
The most prominent absorptions include:
O-H Stretching: A broad band characteristic of the hydroxyl (-OH) group.
C-H Stretching: Signals corresponding to the aromatic C-H bonds.
C=O Stretching: A strong, sharp peak indicating the presence of the ketone carbonyl group.
C=C Stretching: Multiple sharp bands in the fingerprint region, which are characteristic of the aromatic rings.
C-O Stretching: A signal corresponding to the stretching vibration of the carbon-oxygen single bond of the phenolic group.
Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=O Stretch | Ketone | 1650 - 1700 (Strong, Sharp) |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Phenol (B47542) | 1200 - 1300 |
UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Due to its extensive conjugated system of pi (π) electrons spanning the phenyl and naphthyl rings, α-Naphtholbenzein strongly absorbs light in the ultraviolet and visible regions. The absorption is primarily due to π→π* electronic transitions.
A key property of α-Naphtholbenzein is its solvatochromism, where the wavelength of maximum absorbance (λmax) changes with the polarity of the solvent. wikipedia.org This phenomenon occurs because different solvents stabilize the electronic ground state and the excited state to different extents, thereby altering the energy gap between them. wikipedia.orgresearchgate.net
Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) with increasing solvent polarity.
Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) with increasing solvent polarity. wikipedia.org
This behavior is most famously observed in its use as a pH indicator. medchemexpress.com The protonation or deprotonation of the hydroxyl group in response to pH changes alters the electronic structure of the molecule, leading to a dramatic shift in its λmax and a visible color change from yellow in acidic solutions (pH < 8.2) to turquoise in alkaline solutions (pH > 10.0). medchemexpress.com This pH-dependent color change is a specific type of solvatochromism known as halochromism.
Fluorescence Spectroscopy and Quenching Studies
Molecules containing naphthol moieties are often fluorescent. Fluorescence occurs when a molecule absorbs light at a specific excitation wavelength, promoting it to an excited electronic state. It then returns to the ground state by emitting light at a longer wavelength (the emission wavelength).
While detailed fluorescence studies specifically on α-Naphtholbenzein are limited, its structural components suggest it is likely to exhibit fluorescence. The efficiency and wavelength of this fluorescence would be sensitive to the molecular environment, including solvent polarity and pH.
Fluorescence quenching is a process that decreases the intensity of fluorescence. This can occur through various mechanisms, including collisions with other molecules (dynamic quenching) or the formation of a non-fluorescent complex (static quenching). nih.gov Quenching studies could be employed to investigate the interaction of α-Naphtholbenzein with various analytes, such as metal ions, which can often act as effective quenchers. nih.gov The relationship between quencher concentration and fluorescence intensity is typically described by the Stern-Volmer equation.
Mass Spectrometry (ESI-MS) for Molecular Ion Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound. For α-Naphtholbenzein (C₂₇H₁₈O₂), the calculated molecular weight is approximately 374.43 g/mol . nih.gov
In mass spectrometry, the molecule is expected to be detected as its molecular ion [M]⁺ or a protonated species [M+H]⁺. Analysis of α-Naphtholbenzein would show a prominent peak at an m/z value corresponding to its molecular weight. Furthermore, fragmentation patterns observed in the mass spectrum can provide valuable information for structural confirmation.
Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₇H₁₈O₂ |
| Molecular Weight | 374.43 Da |
| Molecular Ion Peak [M]⁺ (m/z) | 374 |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), serve as powerful tools to complement experimental data and provide deeper insights into the behavior of molecules like α-Naphtholbenzein. nih.gov DFT calculations can predict a wide range of molecular properties by solving the fundamental equations of quantum mechanics. mdpi.com
For a complex dye molecule, computational approaches can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.gov
Predict Spectroscopic Properties: Simulate vibrational frequencies to help assign experimental FTIR spectra and calculate electronic transition energies to predict UV-Visible absorption spectra. ijapm.orgresearchgate.net
Analyze Electronic Structure: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is crucial for understanding the molecule's color, reactivity, and electronic properties. mdpi.com
Elucidate Reaction Mechanisms: Model chemical reactions to understand reactivity and regioselectivity, such as the processes involved in its function as a pH indicator. nih.gov
Simulate Solvation Effects: Investigate how solvent molecules interact with the dye to rationalize observed solvatochromic shifts. researchgate.net
Studies on related molecules like 1-naphthol and other organic dyes have successfully used DFT methods (such as B3LYP with various basis sets) to accurately calculate vibrational spectra and other molecular properties, showing excellent agreement with experimental results. ijapm.orgresearchgate.net Such computational models would be invaluable for a detailed exploration of the structure-property relationships in α-Naphtholbenzein.
Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used tool for predicting the molecular geometry and electronic properties of compounds like this compound.
Geometric Optimization: The first step in a typical DFT analysis is the geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. This process iteratively adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. uci.edu For this compound, this would involve determining the precise spatial orientation of its naphthyl and phenyl rings relative to the central carbon atom. The propeller-like conformation of triarylmethane dyes is a key determinant of their properties.
Hypothetical Optimized Geometric Parameters for this compound: While specific experimental or calculated data for this compound is not readily available in the cited literature, a DFT optimization would yield precise values for its structural parameters. The table below illustrates the type of data that would be generated.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (DFT) |
| Bond Length | C (central) | C (phenyl) | - | - | ~1.50 Å |
| Bond Length | C (central) | C (naphthyl) | - | - | ~1.51 Å |
| Bond Angle | C (phenyl) | C (central) | C (phenyl) | - | ~118° |
| Dihedral Angle | C1 (phenyl) | C2 (phenyl) | C (central) | C (naphthyl) | Varies (defines propeller twist) |
Electronic Structure: Once the optimized geometry is obtained, DFT is used to calculate the electronic properties. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is crucial as it relates to the molecule's chemical reactivity and the energy required for electronic excitation. schrodinger.comjoaquinbarroso.com A smaller gap generally indicates that the molecule can be excited by lower energy light, which influences its color. schrodinger.com For a dye like this compound, the HOMO is typically located on the electron-rich portions of the molecule (the phenol and naphthol rings), while the LUMO is distributed across the conjugated pi-system.
Representative Electronic Properties:
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest energy electrons. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest available state for an electron. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Correlates with the wavelength of light absorbed (color). joaquinbarroso.com |
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static, lowest-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the conformational flexibility and dynamics of this compound in different environments. nih.govsemanticscholar.org
A simulation would reveal how the phenyl and naphthyl rings of this compound twist and rotate around the central carbon atom at a given temperature. This is particularly important for understanding how the molecule explores different shapes, or conformations. semanticscholar.org These conformational changes can be influenced by the surrounding solvent and can impact the molecule's properties, such as its ability to interact with other molecules or its absorption spectrum. By analyzing the trajectory of the atoms over time, researchers can identify the most probable conformations and the energy barriers between them. mdpi.com
Key Analyses from MD Simulations:
| Analysis Type | Information Gained | Relevance to this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed structures over time. | Indicates the stability of the molecular conformation. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or solvent molecules varies as a function of distance from a reference atom. | Shows how solvent molecules arrange around the dye. |
| Dihedral Angle Analysis | Tracks the rotation around specific bonds over the course of the simulation. | Characterizes the flexibility and propeller-like motion of the aromatic rings. |
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical methods are indispensable for predicting and interpreting the spectroscopic properties of molecules. For a dye like this compound, understanding its ultraviolet-visible (UV-Vis) absorption spectrum is of primary interest. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. mdpi.comfaccts.de
By applying TD-DFT to the optimized geometry of this compound, one can calculate the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies correspond to the wavelengths of light the molecule absorbs. The calculation also provides the "oscillator strength" for each transition, which is a measure of the transition's probability and corresponds to the intensity of the absorption peak. nih.gov This allows for the theoretical prediction of the entire UV-Vis spectrum, which can then be compared with experimental measurements to validate the computational model. researchgate.netyoutube.com These calculations can explain the origin of the color of the dye by identifying the specific molecular orbitals involved in the electronic transition that absorbs visible light (e.g., a π to π* transition). schrodinger.com
Example of TD-DFT Output for a Dye Molecule:
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | (Predicted value, e.g., 590 nm) | (Predicted value, e.g., 0.85) | HOMO → LUMO |
| S₀ → S₂ | (Predicted value, e.g., 450 nm) | (Predicted value, e.g., 0.12) | HOMO-1 → LUMO |
Modeling of Solvatochromic Effects in this compound
Solvatochromism is the phenomenon where the color of a substance changes depending on the polarity of the solvent it is dissolved in. ucsb.edu This effect is prominent in dyes like this compound and is directly related to how the solvent molecules interact with and stabilize the dye's ground and excited electronic states.
Computational models can simulate these effects by incorporating the solvent in the calculation, either explicitly (by including individual solvent molecules) or implicitly (by representing the solvent as a continuous medium with a specific dielectric constant). The Polarizable Continuum Model (PCM) is a common implicit solvation method. By performing TD-DFT calculations in different simulated solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water), one can predict the solvatochromic shift—the change in the absorption maximum (λ_max). ucsb.edu
If a solvent stabilizes the excited state more than the ground state, a red-shift (bathochromic shift) in the spectrum is observed. Conversely, if the ground state is stabilized more, a blue-shift (hypsochromic shift) occurs. ucsb.edu Modeling these effects is crucial for understanding how this compound would perform as an indicator in various chemical environments.
Predicted Solvatochromic Shifts:
| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Predicted Shift (from Gas Phase) |
|---|---|---|---|
| Gas Phase | 1 | (e.g., 580) | - |
| Hexane | 1.88 | (e.g., 585) | +5 nm (Red-shift) |
| Ethanol | 24.5 | (e.g., 598) | +18 nm (Red-shift) |
Mechanistic Investigations of Alpha Naphtholbenzein As a Ph Indicator
Protonation and Deprotonation Equilibria and their Impact on Spectroscopic Properties
The function of alpha-Naphtholbenzein as a pH indicator is fundamentally governed by its behavior as a weak acid. The molecule undergoes a reversible protonation and deprotonation equilibrium, which is the primary trigger for its color change. The key functional group involved in this process is the hydroxyl (-OH) group on one of the naphthyl rings.
In an acidic to neutral medium, the indicator exists predominantly in its protonated, molecular form. As the pH of the solution increases into the alkaline range, the hydroxyl group deprotonates to form a phenolate-like anion. This equilibrium can be represented as:
H-In (Acidic form) ⇌ H⁺ + In⁻ (Basic form)
This equilibrium shift is highly pH-dependent and is centered around the indicator's pKa value, which has been reported to be approximately 8.95 at 25°C lookchem.com. The visual transition range for this compound is typically observed between pH 8.2 and pH 10.0. cymitquimica.comthermofisher.comrxchemicals.comthermofisher.comthermofisher.com
The protonation state of the molecule has a profound impact on its electronic structure and, therefore, its interaction with light. The protonated form has a limited system of conjugated π-electrons, causing it to absorb light outside the visible spectrum, appearing yellowish or orange. thermofisher.comthermofisher.com Upon deprotonation in an alkaline medium, the resulting anion undergoes a structural rearrangement that creates a large, delocalized π-electron system. This extended conjugation significantly lowers the energy required for electronic transitions, shifting the maximum absorption wavelength (λ-max) into the visible region of the electromagnetic spectrum. psiberg.com This change is observed as a transition to a deep blue-green color. thermofisher.comrxchemicals.comthermofisher.com
The spectroscopic properties are a direct reflection of this equilibrium. In its basic form (in 0.01M NaOH), this compound exhibits a strong absorption peak in the range of 644-652 nm, which corresponds to its characteristic blue-green hue. thermofisher.comthermofisher.com
Spectroscopic and pH Transition Properties of this compound
| Parameter | Value | Condition |
|---|---|---|
| pH Transition Range | pH 8.2 – 10.0 | Aqueous Solution |
| Color in Acidic/Neutral Form (pH < 8.2) | Orange / Reddish-Orange | Protonated State |
| Color in Basic Form (pH > 10.0) | Blue-Green / Greenish-Blue | Deprotonated State |
| pKa | ~8.95 | at 25°C |
| λ-max (Basic Form) | 644 – 652 nm | in 0.01M NaOH |
Molecular Structural Transformations Driving Color Change
The distinct color change of this compound is a direct result of a significant transformation in its molecular structure upon deprotonation. As a member of the triarylmethane class of dyes, its mechanism is analogous to that of other benzein and phthalein indicators.
In its acidic or neutral, low-pH form, the molecule adopts a non-planar, benzenoid structure. The central carbon atom is sp³-hybridized, and the electronic systems of the three aromatic rings (two naphthyl and one phenyl) are largely isolated from one another. This lack of extended conjugation means the molecule does not absorb light strongly in the visible range, resulting in its pale orange color.
When the medium becomes sufficiently alkaline (pH > 8.2), a proton is abstracted from the hydroxyl group. This deprotonation is the catalyst for a structural rearrangement. The central carbon atom rehybridizes to a planar sp² configuration, and the molecule flattens. This allows for the formation of a large, continuous system of conjugated π-electrons that extends across all three aromatic rings. The resulting structure is a resonance-stabilized quinonoid form. This highly delocalized electronic system is the chromophore responsible for the strong absorption of light in the 600-650 nm range, producing the intense blue-green color characteristic of the indicator's basic form. psiberg.com This transformation from a localized benzenoid system to a delocalized quinonoid system is the fundamental molecular event that drives the indicator's color change.
Kinetic and Thermodynamic Aspects of pH Response
The practical utility of a pH indicator hinges on a rapid and reversible response to pH changes. Kinetically, the proton transfer reactions for indicators like this compound are typically extremely fast, occurring on a timescale that is effectively instantaneous in the context of a typical titration. This ensures that the color change accurately reflects the equivalence point of the reaction without a discernible lag.
From a thermodynamic perspective, the pH response is governed by the equilibrium constant (Ka) of the indicator's dissociation, which is more commonly expressed by its pKa value. The relationship between the Gibbs free energy change (ΔG°) for the dissociation and the pKa is given by the equation:
ΔG° = -RTln(Ka) = 2.303 RT(pKa)
Where:
R is the ideal gas constant (8.314 J/mol·K)
T is the absolute temperature in Kelvin
Using the reported pKa of 8.95 for this compound at 25°C (298.15 K), the standard Gibbs free energy change for its deprotonation can be calculated. This value represents the thermodynamic favorability of the proton dissociation and quantitatively defines the pH at which the acidic and basic forms of the indicator are present in equal concentrations. The indicator's visible transition range (pH 8.2-10.0) is centered around this pKa value, as this is the region where the ratio of the deprotonated form to the protonated form changes most significantly with small additions of acid or base.
Influence of Solvent Systems on Indicator Performance, particularly in non-aqueous systems
This compound is particularly useful as an indicator in non-aqueous titrations, where the behavior of acids and bases can differ significantly from that in water. psiberg.comfujifilm.comfujifilm.com The choice of solvent has a critical influence on the indicator's performance, affecting its solubility, pKa, and the observed colors of its acidic and basic forms.
The indicator is soluble in various organic solvents, including glacial acetic acid, dioxane, and benzol. psiberg.comfujifilm.comfujifilm.comscribd.com It is frequently employed for the titration of weak bases in protogenic (acidic) solvents like glacial acetic acid, using a strong non-aqueous acid like perchloric acid as the titrant. fujifilm.comfujifilm.com In such systems, the acidic solvent can enhance the apparent strength of a weak base, a phenomenon known as the "levelling effect," making a sharp titration endpoint achievable. ekinyalitim.com
The solvent alters the acid-base equilibria of the indicator. The polarity, dielectric constant, and solvating ability of the solvent affect the stability of both the protonated (H-In) and deprotonated (In⁻) forms of the indicator. This can shift the effective pKa and, consequently, the transition range compared to aqueous solutions. The colors observed during the transition can also be different. For instance, in titrations using acetic acid as a solvent, the color change of this compound is often reported as transitioning from yellow to blueish-green. fujifilm.comfujifilm.com
Performance of this compound in Non-Aqueous Systems
| Solvent System | Type of Titration | Typical Titrant | Observed Color Change |
|---|---|---|---|
| Glacial Acetic Acid | Titration of weak bases | Perchloric Acid | Yellow to Blueish-Green |
| Dioxane / Acetic Acid | Titration of basic substances | Perchloric Acid | Yellow to Blueish-Green |
| Benzol | General indicator solution | N/A | Used as a 1% solution |
Comparison with Other Acid-Base Indicators at a Mechanistic Level
The mechanism of this compound can be better understood by comparing it to other common pH indicators with different chemical structures.
Phenolphthalein: Like this compound, phenolphthalein is a triarylmethane dye. Its mechanism is very similar, involving a structural transformation from a colorless, non-conjugated lactone (cyclic ester) form in acidic and neutral solutions to a pink, conjugated quinonoid structure upon deprotonation in a basic medium. The core mechanistic principle—formation of an extended quinonoid chromophore upon deprotonation—is the same. The primary difference lies in the aromatic systems (naphthyl groups in this compound vs. phenyl groups in phenolphthalein), which alters the energy levels of the molecular orbitals and thus results in different pKa values and different colors for the conjugated forms (blue-green vs. pink).
Methyl Orange: In contrast, methyl orange is an azo dye. Its color change mechanism is fundamentally different. Methyl orange is a weak base, and its color change from red (acidic) to yellow (basic) is due to the protonation and deprotonation of an azo linkage (-N=N-). In acidic solution, a proton adds to one of the nitrogen atoms, which alters the electronic structure of the entire molecule. The structural change does not involve the formation of a quinonoid system in the same way as the phthalein and benzein indicators.
This comparison highlights that while the general principle of a pH-dependent equilibrium driving a color change is universal among these indicators, the specific molecular rearrangements that constitute the mechanism are dictated by their distinct chemical classes.
Mechanistic Comparison of pH Indicators
| Indicator | Chemical Class | Fundamental Mechanism | Structural Change |
|---|---|---|---|
| This compound | Triarylmethane (Benzein) | Deprotonation of hydroxyl group | Benzenoid to Quinonoid structure |
| Phenolphthalein | Triarylmethane (Phthalein) | Deprotonation and lactone ring opening | Lactone to Quinonoid structure |
| Methyl Orange | Azo Dye | Protonation of azo group | Shift in azo-hydrazone equilibrium |
Advanced Analytical Applications of Alpha Naphtholbenzein in Specialized Systems
Refined Methodologies for Acid-Base Titrations, especially in Non-Aqueous Media
Alpha-Naphtholbenzein is a key indicator for non-aqueous titrations, enabling the accurate determination of hundreds of acids and bases that are otherwise difficult to titrate in aqueous solutions. gspchem.comgfschemicals.com Non-aqueous titration is essential for organic acids and bases that are insoluble in water or are too weakly acidic or basic to provide a sharp endpoint in the presence of water. unacademy.comvsmu.by The principle relies on dissolving the analyte in a non-aqueous solvent and titrating it with a suitable acidic or basic titrant. unacademy.com
In these systems, this compound provides a distinct color change at the endpoint. A common preparation involves a 0.2% w/v solution of the indicator in glacial acetic acid or ethanoic acid. gspchem.comblogspot.com The visual transition is typically from a yellow or brownish-yellow color in the acidic form to a green or turquoise color in the alkaline form. gspchem.comunacademy.commedchemexpress.com
Table 1: Properties of this compound as a Titration Indicator
| Property | Description | Source(s) |
| Indicator Type | Acid-Base | gspchem.com |
| Typical Solvent | Glacial Acetic Acid | gspchem.comunacademy.com |
| pH Range | 8.2 - 10.0 | sigmaaldrich.comscientificlabs.co.uk |
| Color (Acidic) | Yellow / Brownish-Yellow / Orange | gspchem.commedchemexpress.commachinerylubrication.com |
| Color (Alkaline) | Green / Turquoise / Green-Brown | gspchem.commedchemexpress.commachinerylubrication.com |
The application of this compound has been extended to automated and miniaturized analytical techniques such as Sequential Injection Analysis (SIA). sigmaaldrich.comgspchem.comscientificlabs.co.uk SIA is a flow analysis method where well-defined zones of a titrant and an analyte are sequentially aspirated into a holding coil. rsc.org This stack of zones is then propelled through a reaction coil to a detector. rsc.org
This compound is used as the indicator in the reagent stream to monitor the acid-base reaction spectrophotometrically. medchemexpress.comscientificlabs.co.uk This technique allows for rapid and reproducible titrations of both strong and weak acids with a high degree of automation, making it suitable for process analytical science. medchemexpress.comrsc.org
A critical application of this compound is in the petroleum industry for determining the Total Acid Number (TAN) and Total Base Number (TBN) of oils and lubricants. machinerylubrication.comwikipedia.orgxylemanalytics.com TAN is a measure of the acidity of a substance, expressed as the milligrams of potassium hydroxide (B78521) (KOH) required to neutralize one gram of the sample. wikipedia.org TBN measures a lubricant's alkaline reserve, which is crucial for neutralizing acids produced during engine operation. machinerylubrication.comhach.com
In the widely used color-indicator titration method, such as ASTM D974, the oil sample is dissolved in a non-aqueous solvent mixture of toluene (B28343) and isopropyl alcohol containing a small amount of water. ppapco.ir this compound (often referred to as p-Naphtholbenzein in these standards) is the specified indicator. ppapco.irxylemanalytics.com
For TAN determination, the solution is titrated with an alcoholic potassium hydroxide (KOH) solution. The endpoint is marked by a distinct color change from orange to a green or green-brown color. machinerylubrication.comppapco.ir For TBN determination, the process is reversed, titrating the sample with an alcoholic hydrochloric acid (HCl) solution until the green/brown color transitions to the orange endpoint. machinerylubrication.com
Table 2: Key Parameters in TAN/TBN Titration using this compound (ASTM D974 Method)
| Parameter | Specification | Source(s) |
| Analyte | Petroleum products, lubricants | ppapco.ir |
| Solvent System | Toluene, Isopropyl Alcohol, Water | ppapco.irxylemanalytics.com |
| Indicator | p-Naphtholbenzein | ppapco.ir |
| Titrant (TAN) | Alcoholic Potassium Hydroxide (KOH) | ppapco.ir |
| Titrant (TBN) | Alcoholic Hydrochloric Acid (HCl) | machinerylubrication.com |
| Endpoint (TAN) | Orange to Green/Green-Brown | machinerylubrication.comppapco.ir |
| Endpoint (TBN) | Green/Brown to Orange | machinerylubrication.com |
Chemo-sensing and Ion Detection with this compound Derivatives
The structural framework of this compound serves as a foundation for the development of advanced chemosensors for selective ion detection. dntb.gov.ua By chemically modifying the core molecule, researchers can design probes with high selectivity and sensitivity for specific metal ions, a critical need in environmental monitoring and biological studies. researchgate.netmdpi.com
Recent research has focused on the design and synthesis of novel heterocyclic sensors based on the this compound structure specifically for the detection of copper(II) ions (Cu²⁺). dntb.gov.ua These sensors are created by functionalizing the this compound molecule with other chemical groups, such as 1,2,3-triazole derivatives, to create a binding site that selectively interacts with the target metal ion. researchgate.net The synthesis often involves multi-step chemical reactions to build these complex sensor molecules. researchgate.net
The detection mechanism for these this compound derivatives is often based on fluorescence. researchgate.net Many organic fluorescent sensors operate via mechanisms like photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). nih.govnih.gov In the case of the Cu²⁺ sensor derived from this compound, the interaction with copper ions leads to a phenomenon known as fluorescence quenching. researchgate.net This means the fluorescence intensity of the sensor molecule decreases significantly upon binding with Cu²⁺ ions. This change in fluorescence is highly selective for Cu²⁺ over other common metal ions, providing a clear optical signal for detection. researchgate.net
The performance of a chemosensor is quantified by key parameters such as its detection limit and binding constant. The detection limit is the lowest concentration of an analyte that can be reliably detected, while the binding constant indicates the strength of the interaction between the sensor and the analyte.
Table 3: Performance Characteristics of a Naphtholbenzein-Based Cu(II) Sensor
| Characteristic | Finding | Source(s) |
| Target Analyte | Copper (II) ions (Cu²⁺) | dntb.gov.uaresearchgate.net |
| Sensing Mechanism | Fluorescence Quenching | researchgate.net |
| Linearity Range | 0.5–5.0 μM | researchgate.net |
| Correlation Coefficient (R²) | 0.99 | researchgate.net |
Electrochemical Investigations of this compound and its Analogues
The electrochemical behavior of this compound, particularly when incorporated into larger molecular structures such as phthalocyanines, has been a subject of detailed investigation. These studies are crucial for understanding the electron transfer properties of such compounds, which is vital for their application in various advanced materials. The redox properties of phthalocyanine (B1677752) (Pc) compounds peripherally substituted with this compound units have been systematically examined in dimethyl sulfoxide (B87167) (DMSO). researchgate.net
Cyclic Voltammetry and Square Wave Voltammetry
Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful techniques used to probe the redox processes of chemical species. For this compound-substituted metallophthalocyanines (complexes with Zn(II) and Co(II)) and their metal-free counterpart, these methods have revealed distinct, reversible, one-electron redox processes. The studies, conducted in DMSO with tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte, have shown that these compounds undergo both metal-centered and ring-based reduction and oxidation events. researchgate.net
The introduction of the this compound substituents has a discernible effect on the redox potentials of the phthalocyanine macrocycle. The electrochemical measurements indicate that these bulky peripheral groups influence the electronic properties of the central phthalocyanine ring, thereby altering the potentials at which electrons are added or removed. researchgate.net The analysis typically involves comparing the redox behavior of the substituted compounds to a standard or unsubstituted phthalocyanine to isolate the electronic contribution of the this compound moieties.
Below is a table summarizing the key electrochemical data obtained from CV and SWV analyses of a metal-free phthalocyanine containing this compound units (designated as 1 ). researchgate.net
| Compound | Process | E½ (V) vs Ag/AgCl | ΔEp (mV) |
| 1 | Red1 | -0.73 | 70 |
| Red2 | -1.13 | 70 | |
| Red3 | -1.58 | 100 | |
| Ox1 | 0.88 | 80 |
Controlled-Potential Coulometry
To determine the number of electrons transferred in each redox step observed in voltammetry, controlled-potential coulometry is employed. This technique involves holding the electrode at a fixed potential corresponding to a specific oxidation or reduction peak and measuring the total charge passed over time. For the this compound substituted phthalocyanines, coulometry has confirmed that the main redox processes are one-electron transfers. researchgate.net This is consistent with the typical behavior of phthalocyanine compounds, where successive single electrons are added to or removed from the π-system of the macrocycle or the central metal ion. The precision of this method provides definitive evidence for the nature of the observed electrochemical transitions. researchgate.net
In Situ Spectroelectrochemistry
In situ spectroelectrochemistry combines electrochemical techniques with UV-Vis spectroscopy, allowing for the spectral characterization of species generated at the electrode surface. This method is particularly insightful for identifying the electronic transitions of redox-generated species and confirming the location of the redox process (i.e., metal- vs. ring-centered). researchgate.net
For this compound-substituted phthalocyanines, applying a specific potential to induce reduction or oxidation leads to significant changes in the UV-Vis spectrum. The characteristic Q-band of the phthalocyanine ring, which is a strong absorption in the visible region, shows distinct changes upon electrolysis. For instance, the generation of the monoanion and dianion species is accompanied by the appearance of new absorption bands at different wavelengths, providing a spectral fingerprint for each redox state. These spectral changes confirm that the redox processes are indeed centered on the phthalocyanine ring system. The combination of electrochemical data and spectral evidence provides a comprehensive understanding of the electronic structure of these complex molecules. researchgate.net
Emerging Applications in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices that utilize a sensitizer (B1316253) dye to absorb light and inject electrons into a wide-bandgap semiconductor. While a wide array of organic and organometallic dyes have been explored for this purpose, the specific application of this compound as a primary sensitizer in DSSCs is not extensively documented in current research literature.
These findings suggest that the naphthol chemical structure possesses characteristics suitable for DSSC applications, such as light absorption in the visible spectrum and the presence of functional groups for attachment to semiconductor surfaces. Although direct research on this compound in this context is limited, the performance of its analogues indicates a potential avenue for future investigation into its suitability and performance as a sensitizer in dye-sensitized solar cells.
The table below summarizes the performance of a DSSC using a related naphthol compound, Naphthol Blue Black (NBB), and its iron complex. its.ac.idresearchgate.net
| Sensitizer | Open Circuit Voltage (Voc) | Short Circuit Current (Jsc) (mA/cm²) | Efficiency (%) |
| NBB | 0.218 V | 0.096 | 0.0083 |
| Fe-NBB | 0.363 V | 0.567 | 0.0925 |
Interactions of Alpha Naphtholbenzein with Diverse Chemical Environments
Supramolecular Interactions and Aggregation Behavior
Alpha-Naphtholbenzein, a member of the triarylmethane dye family, is susceptible to self-association or aggregation in solution, a phenomenon driven by non-covalent forces such as van der Waals interactions and π-π stacking. This aggregation can significantly alter the dye's photophysical properties, including its absorption and emission spectra, which is a critical consideration for its use as a colorimetric indicator.
The extent of aggregation of triarylmethane dyes is highly dependent on their concentration in solution. As the concentration of the dye increases, the equilibrium between the monomeric and aggregated forms shifts towards the latter. This can lead to the formation of dimers, trimers, and higher-order aggregates. Spectroscopic studies on analogous triarylmethane dyes have shown that with increasing dye concentration, there is a noticeable change in the absorption spectrum, often characterized by the appearance of new bands or a shift in the position of existing ones. For instance, an increase in concentration can lead to a decrease in the intensity of the main absorption band (α-band) and an increase in the intensity of a shoulder band (β-band), indicating the formation of aggregates uclan.ac.uk.
Table 1: General Concentration Effects on Triarylmethane Dye Aggregation
| Concentration Range | Predominant Species | Spectroscopic Observations |
| Low (Dilute) | Monomers | Sharp, well-defined absorption peak. |
| Intermediate | Monomers and Dimers | Broadening of absorption peak, possible appearance of a shoulder. |
| High (Concentrated) | Higher-order aggregates | Significant changes in the absorption spectrum, potential for new bands to appear. |
The nature of the solvent plays a pivotal role in the aggregation behavior of this compound. The polarity, viscosity, and hydrogen-bonding capability of the solvent can all influence the extent and nature of dye aggregation. In highly polar solvents like water, hydrophobic interactions can drive the aggregation of dye molecules to minimize contact with the solvent. Conversely, in organic solvents where the dye is more soluble, aggregation is less pronounced. The aggregation of dyes is a common phenomenon in solutions, particularly in concentrated ones, which can significantly impact processes like dyeing and printing nih.gov.
Studies on similar dyes have demonstrated that the addition of organic solvents to aqueous solutions can lead to the disaggregation of dye molecules nih.gov. The choice of solvent can also influence the type of aggregate formed, with some solvents favoring the formation of H-aggregates (face-to-face stacking) and others promoting J-aggregates (edge-to-edge arrangement). These different aggregation modes have distinct spectroscopic signatures.
Table 2: Influence of Solvent Polarity on the Aggregation of Triarylmethane Dyes
| Solvent Type | Expected Aggregation Behavior | Rationale |
| Highly Polar (e.g., Water) | Increased aggregation | Hydrophobic effects drive dye molecules together. |
| Moderately Polar (e.g., Ethanol) | Reduced aggregation | Increased solubility of the dye disrupts intermolecular interactions. |
| Nonpolar (e.g., Toluene) | Minimal aggregation | High solubility of the dye favors the monomeric form. |
Note: This table is based on general principles of dye aggregation and studies on analogous compounds.
The molecular structure of a triarylmethane dye, particularly the nature and position of substituents on the aromatic rings, can significantly impact its tendency to aggregate. Bulky substituents can introduce steric hindrance that impedes the close association of dye molecules, thereby reducing aggregation. Conversely, substituents that enhance intermolecular interactions, such as those capable of hydrogen bonding, may promote aggregation.
The electronic properties of substituents also play a role. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, influencing the strength of π-π stacking interactions. For instance, the introduction of iodine into the structure of a similar dye, New Fuchsin, was found to destabilize J-aggregates, allowing for the observation of the monomeric form in a monomerizing solvent like DMF conicet.gov.ar.
Interaction with Polymeric Matrices and Sol-Gel Systems
The immobilization of this compound within solid supports, such as polymeric matrices or sol-gel glasses, is a common strategy to develop solid-state chemical sensors. The interactions between the dye and the matrix are crucial for the stability and performance of these materials.
The sol-gel process is a versatile method for entrapping organic molecules like this compound in an inorganic silica matrix. This method involves the hydrolysis and condensation of silicon alkoxides to form a porous glass at room temperature, physically entrapping the dye molecules within the pores of the matrix.
A study on the closely related α-naphtholphthalein demonstrated its successful entrapment in a sol-gel matrix tandfonline.comresearchgate.net. The entrapped indicator molecules were found to be uniformly distributed throughout the matrix tandfonline.comresearchgate.net. The nature of the interactions between the dye and the silica matrix is primarily physical, with the dye molecules being physically confined within the pores of the glass. However, weak interactions, such as hydrogen bonding between the hydroxyl groups of the dye and the silanol groups of the silica matrix, can also occur.
The immobilization of pH indicators like this compound in sol-gel matrices offers several advantages, including enhanced chemical and thermal stability, as well as reusability. The rigid silica network can protect the entrapped dye from harsh environmental conditions.
Research on immobilized α-naphtholphthalein has shown that the entrapped indicator retains its pH-sensing capabilities and exhibits similar behavior to its solution counterpart tandfonline.comresearchgate.net. The UV/VIS spectra of the immobilized dye indicated that its molecular structure was preserved during the sol-gel process tandfonline.comresearchgate.net. The stability of the immobilized indicator is a key factor in its performance, with leaching of the dye from the matrix being a potential issue. However, the porous nature of the sol-gel matrix generally provides good physical confinement, minimizing leaching and ensuring long-term operational stability.
Table 3: Performance Characteristics of Immobilized α-Naphtholphthalein in a Sol-Gel Matrix
| Parameter | Observation | Reference |
| Indicator Behavior | Similar to solution counterpart | tandfonline.comresearchgate.net |
| Structural Integrity | Retained during sol-gel process | tandfonline.comresearchgate.net |
| Distribution in Matrix | Uniform | tandfonline.comresearchgate.net |
| pH Response | Maintained | tandfonline.comresearchgate.net |
Note: This data is for α-naphtholphthalein, a close analogue of this compound.
Photophysical and Photochemical Properties in Different Media
The photophysical and photochemical behavior of a chromophore like this compound is intrinsically linked to its molecular structure and the surrounding chemical environment. The interaction with solvent molecules of varying polarity, viscosity, and proticity can significantly influence the pathways of energy dissipation from the excited state, thereby affecting properties such as fluorescence quantum yield and lifetime. While this compound is primarily recognized as a pH indicator, its extended π-system suggests the potential for interesting photophysical characteristics. However, detailed experimental studies quantifying these properties in various media are not extensively available in the public domain.
Quenching Mechanisms (e.g., by 1,4-benzoquinone)
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased by the presence of another chemical species, known as a quencher. Quenching can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET).
There is a lack of specific studies in the scientific literature detailing the fluorescence quenching of this compound, particularly by 1,4-benzoquinone. However, based on the general principles of fluorescence quenching and the chemical nature of the molecules involved, a plausible mechanism can be discussed.
1,4-benzoquinone is a well-known electron-deficient molecule and an efficient quencher of fluorescence for many aromatic compounds. The quenching mechanism is often attributed to photoinduced electron transfer (PET). In such a process, upon excitation of the fluorophore (this compound), an electron is transferred from the excited fluorophore to the quencher (1,4-benzoquinone), leading to the formation of a radical ion pair. This non-radiative decay pathway effectively competes with fluorescence, resulting in a decrease in the fluorescence intensity.
The efficiency of this quenching process would be expected to be diffusion-controlled, meaning it is dependent on the rate at which the excited fluorophore and the quencher encounter each other in solution. This can be described by the Stern-Volmer equation:
I0 / I = 1 + KSV[Q]
where I0 and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant. The magnitude of KSV is related to the bimolecular quenching rate constant (kq) and the fluorescence lifetime of the fluorophore in the absence of the quencher (τ0) by the equation:
KSV = kqτ0
For dynamic quenching, a linear Stern-Volmer plot of I0 / I versus [Q] is expected. The solvent can play a significant role in the efficiency of PET quenching. Polar solvents can stabilize the resulting charge-separated species, thus favoring the quenching process.
Without experimental data for this compound, it is not possible to provide quantitative details of the quenching process.
Future Directions and Unexplored Research Avenues for Alpha Naphtholbenzein
Development of Advanced Materials Incorporating alpha-Naphtholbenzein
The chromogenic properties of this compound make it an intriguing candidate for the development of "smart" materials that respond to environmental stimuli. Future research could focus on embedding or chemically bonding this dye into various polymer matrices. Such functionalized polymers could serve as visual sensors for changes in pH, detecting acidity or alkalinity in their surroundings through a distinct color change.
Potential research avenues include:
pH-Responsive Polymers: Incorporating this compound into hydrogels or thin films to create materials that change color in response to pH shifts. These could have applications in reusable sensors for environmental monitoring or as indicators in smart packaging to signal food spoilage.
Nanocomposites: Integrating this compound with nanoparticles to enhance its stability and sensing capabilities. These nanocomposites could be designed for targeted applications, such as intracellular pH sensing in biomedical research.
Optical Data Storage: While speculative, the light-sensitive nature of triarylmethane dyes could be explored for the development of novel optical data storage materials, where information is written and read through controlled changes in the dye's coloration.
Computational Design of Next-Generation this compound Derivatives
Computational chemistry and molecular modeling offer powerful tools to design new this compound derivatives with enhanced or entirely new functionalities. mdpi.com By employing techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the properties of hypothetical molecules before they are synthesized, saving time and resources. researchgate.netnih.govfrontiersin.orgfrontiersin.org
Key research directions include:
Tuning pH Range and Sensitivity: Using computational models to predict how modifications to the molecular structure of this compound will affect its pKa value. wikipedia.org This would allow for the rational design of new indicators with tailored pH transition ranges for specific applications. nih.govacs.orgflinnsci.com
Enhancing Selectivity: Designing derivatives with specific binding sites for other ions or molecules, transforming the pH indicator into a selective chemosensor. Computational docking studies could guide the design of these new sensor molecules.
Improving Photostability: Modeling the photochemical properties of different derivatives to identify structures with increased resistance to photobleaching, thereby extending the operational lifetime of materials and devices that incorporate them.
A summary of potential computational approaches is presented in the table below.
| Computational Technique | Application for this compound Derivatives | Desired Outcome |
| QSAR Modeling | Predict toxicity and environmental fate based on molecular structure. researchgate.netnih.gov | Design of environmentally benign derivatives. |
| Molecular Docking | Simulate the interaction of derivatives with specific ions or biomolecules. | Creation of highly selective sensors. |
| Density Functional Theory (DFT) | Calculate electronic structure to predict pKa and spectral properties. frontiersin.org | Indicators with customized pH ranges and colors. |
| Molecular Dynamics (MD) | Simulate the behavior of the dye within a polymer matrix or on a surface. mdpi.com | Optimization of dye-matrix interactions for advanced materials. |
Exploration in Optoelectronic and Sensing Technologies Beyond Current Applications
While primarily known as a pH indicator, the fundamental properties of this compound could be harnessed for a broader range of optoelectronic and sensing applications. Recent research has already demonstrated the potential of a heterocyclic sensor based on this compound for the detection of Copper (II) ions, signaling a move into selective ion sensing. researchgate.netdntb.gov.ua
Unexplored avenues in this domain may include:
Ion-Selective Sensors: Building on the successful detection of Cu(II), designing derivatives that can selectively detect other environmentally or biologically important metal ions. This could involve creating specific binding pockets within the molecule that interact with the target ion, leading to a colorimetric or fluorescent response.
Gas Sensing: Investigating the potential for this compound-based materials to act as sensors for acidic or basic gases. Adsorption of gases like ammonia (B1221849) or sulfur dioxide could induce a pH change within a sensor matrix, triggering a color change in the embedded dye.
Electrochromic Devices: Exploring the redox properties of this compound and its derivatives for use in electrochromic devices, where an applied voltage induces a change in color. This could have applications in smart windows, displays, and optical switches.
Environmental Impact and Green Chemistry Approaches in this compound Research
The widespread use of dyes has raised environmental concerns, and this compound, as a member of the triarylmethane dye family, is no exception. canada.cacanada.ca These dyes can be persistent in aquatic environments and some have been shown to be toxic to aquatic organisms. jetir.orgnih.govresearchgate.net Therefore, a critical future direction is to assess the environmental impact of this compound and to develop more sustainable practices for its synthesis and use.
Key areas for research include:
Biodegradation Studies: Investigating the biodegradability of this compound and its potential degradation products. Understanding its environmental fate is crucial for assessing its long-term ecological impact. Studies on its precursor, alpha-naphthol, have shown that it can be biodegraded by microorganisms, which is a promising sign. nih.govaelsindia.com
Toxicity Assessment: Conducting comprehensive ecotoxicological studies to determine the toxicity of this compound to a range of organisms. This data is essential for establishing environmental safety guidelines.
Green Synthesis Routes: Developing environmentally friendly methods for the synthesis of this compound. This could involve the use of less hazardous solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste generation.
The principles of green chemistry can guide the future development and application of this compound, ensuring its utility can be harnessed in an environmentally responsible manner.
Q & A
Q. How should researchers design controls to distinguish α-naphtholbenzein’s intrinsic fluorescence from background autofluorescence in live-cell imaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
